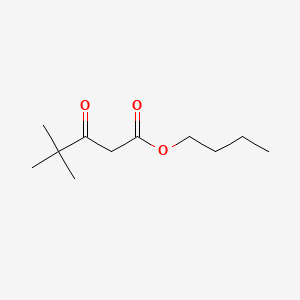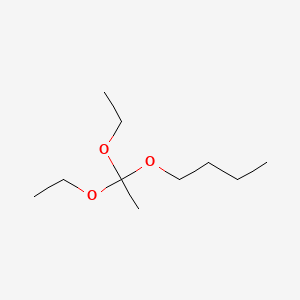
1-(1,1-Diethoxyethoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Diethoxyethoxy)butane is an organic compound with the molecular formula C10H22O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two ethoxy groups attached to a butane backbone, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,1-Diethoxyethoxy)butane can be synthesized through the reaction of butyraldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then further reacted to form the final product. The reaction conditions usually include a temperature range of 50-70°C and an acidic environment to facilitate the acetalization process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow reactors where butyraldehyde and ethanol are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is separated through distillation. This method ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,1-Diethoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyric acid and other oxidation products.
Reduction: It can be reduced to form butanol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic catalysts are employed to facilitate substitution reactions.
Major Products:
Oxidation: Butyric acid and other carboxylic acids.
Reduction: Butanol derivatives.
Substitution: Various substituted butane derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(1,1-Diethoxyethoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1,1-Diethoxyethoxy)butane involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
1,1-Diethoxybutane: Similar in structure but lacks the additional ethoxy group.
Butyraldehyde diethyl acetal: Another acetal derivative with similar reactivity.
1,1-Diethoxyethane: A smaller acetal compound with similar functional groups.
Uniqueness: 1-(1,1-Diethoxyethoxy)butane is unique due to its specific structure, which provides distinct reactivity and applications compared to other acetal compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
85153-55-5 |
|---|---|
Formule moléculaire |
C10H22O3 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-(1,1-diethoxyethoxy)butane |
InChI |
InChI=1S/C10H22O3/c1-5-8-9-13-10(4,11-6-2)12-7-3/h5-9H2,1-4H3 |
Clé InChI |
URMLVTZNCGXLNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



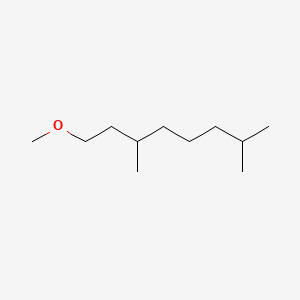
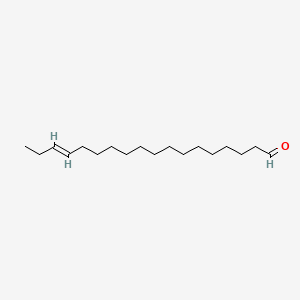
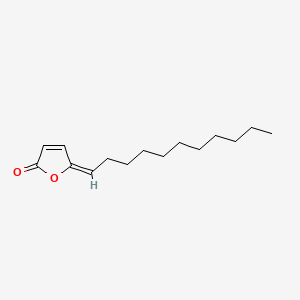
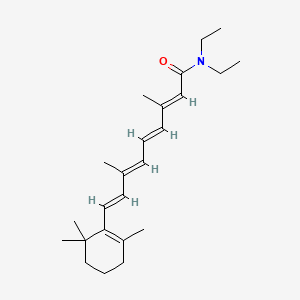
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)
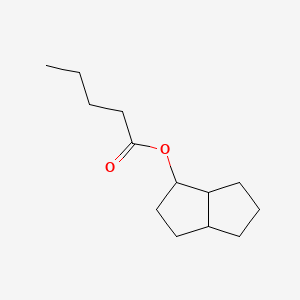
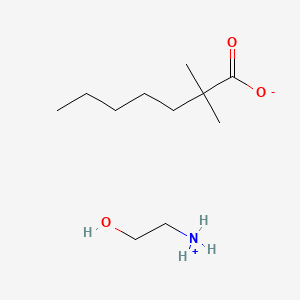
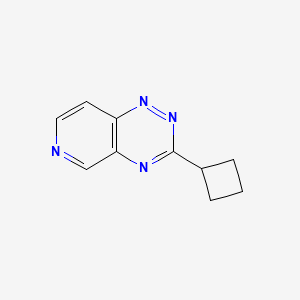
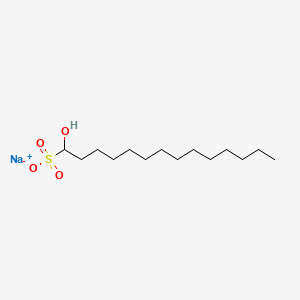
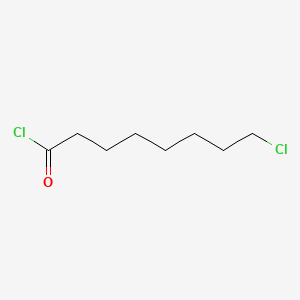

![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
